Rubiadin 1-methyl ether

Anti-inflammatory Immunomodulation Nitric Oxide

Researchers studying osteoclastogenesis often face batch variability with uncharacterized anthraquinone analogs. Rubiadin 1-methyl ether (RBM) eliminates this uncertainty through validated NF-κB pathway inhibition. - Selectively blocks RANKL-induced NF-κB signaling at 0.1-10 µM without cytotoxicity. - Differentially regulates cytokines: inhibits NOx, IL-6, IL-1β but spares TNF-α. - In vivo efficacy in pulmonary fibrosis model via reduced M2 macrophage polarization. Supplied with ≥98% purity and full QC documentation.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 7460-43-7
Cat. No. B014640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiadin 1-methyl ether
CAS7460-43-7
Synonymsrubiadin 1-methyl ether
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
InChIKeyNTBUBTCXACOEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Rubiadin 1-Methyl Ether Overview


Rubiadin 1-methyl ether (RBM, NSC 59063, 3-hydroxy-1-methoxy-2-methylanthraquinone, CAS 7460-43-7) is a naturally occurring anthraquinone isolated from several plant species, most notably the roots of Morinda officinalis How. (Rubiaceae) [1]. The compound is a secondary metabolite that acts as a selective inhibitor of the NF-κB signaling pathway, specifically preventing the phosphorylation of p65, the degradation of IκBα, and the subsequent nuclear translocation of p65 . This core mechanism underpins its primary applications in research targeting osteoclastogenesis and inflammatory responses. Structurally, the substitution pattern on the anthraquinone core distinguishes its bioactivity profile from related analogs like rubiadin and damnacanthal, influencing its molecular interactions and potency in various cell-based and in vivo models [1].

Rubiadin 1-Methyl Ether: Unmatched Specificity


The anthraquinone class exhibits significant functional divergence based on minor structural modifications. Interchanging rubiadin 1-methyl ether with structurally similar analogs like rubiadin or damnacanthal is scientifically invalid due to distinct, quantifiable differences in potency, molecular target engagement, and downstream biological effects. For instance, in side-by-side in vitro anti-inflammatory assays, damnacanthal showed no significant inhibition of NOx production, whereas rubiadin 1-methyl ether produced a measurable reduction at the same concentration (CC10) [1]. Furthermore, in antifungal applications, the parent compound rubiadin (AQ1) was significantly more effective at reducing Candida tropicalis biofilms than its 1-methyl ether derivative (AQ2), demonstrating that methylation at the 1-position directly alters bioactivity [2]. Relying on a generic anthraquinone or an unverified analog will lead to inconsistent or absent results in NF-κB pathway studies, osteoclastogenesis assays, or specific inflammation models. Procurement of the precise compound (CAS 7460-43-7) is essential for experimental reproducibility.

Rubiadin 1-Methyl Ether vs. Key Analogs


Anti-Inflammatory Potency vs. Damnacanthal

In a direct head-to-head pre-clinical study evaluating anti-inflammatory potential, rubiadin 1-methyl ether (RBM) and damnacanthal were compared using LPS-stimulated RAW 264.7 murine macrophages. At their respective non-cytotoxic concentrations (CC10), RBM significantly inhibited the production of the inflammatory mediator nitric oxide (NOx). In stark contrast, damnacanthal failed to show any significant inhibitory effect on NOx production under identical experimental conditions [1]. This demonstrates a clear functional divergence between these structurally related anthraquinones.

Anti-inflammatory Immunomodulation Nitric Oxide Cytokines

Selective IL-6 and IL-1β Inhibition

Further differentiating its anti-inflammatory mechanism, rubiadin 1-methyl ether (RBM) was assessed for its ability to inhibit the secretion of key pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in LPS-stimulated RAW 264.7 macrophages. Treatment with RBM at its CC10 concentration resulted in a significant reduction in the production of IL-6 and IL-1β. However, under the same experimental parameters, RBM did not significantly affect the production of TNF-α [1]. This selective cytokine inhibition profile is a specific, quantifiable characteristic of RBM.

Cytokine Storm Innate Immunity IL-6 IL-1β TNF-α

Antifungal Biofilm Activity vs. Rubiadin

In a study comparing the antifungal activity of two photosensitizing anthraquinones, rubiadin (AQ1) and its derivative rubiadin 1-methyl ether (AQ2), a clear difference in potency against Candida tropicalis biofilms was observed. AQ1 demonstrated superior efficacy in reducing biofilm biomass. The Minimum Inhibitory Concentration for sessile cells (SMIC) was determined, with rubiadin 1-methyl ether (AQ2) exhibiting an SMIC of 31.3 µg/mL against a clinical isolate [1]. The study concluded that biofilm reduction of both strains was more effective with AQ1 than with AQ2, highlighting that methylation reduces antifungal potency [1].

Antifungal Biofilm Candida tropicalis Photosensitizer

Tissue Distribution vs. Rubiadin

A comparative pharmacokinetic study in rats assessed the tissue distribution of rubiadin and rubiadin 1-methyl ether after oral administration of Morinda officinalis extract. The calibration curves for quantifying these compounds in lung tissue highlight a stark difference in assay sensitivity and potentially tissue concentration. The slope of the calibration curve for rubiadin 1-methyl ether was Y = 8.7095X − 2.3863, compared to Y = 4.4389X − 0.7058 for rubiadin [1]. This indicates that rubiadin 1-methyl ether has a significantly different detection profile and, by inference, a distinct distribution and/or accumulation pattern in lung tissue compared to rubiadin, despite their structural similarity.

Pharmacokinetics Tissue Distribution Bioavailability ADME

Anti-Fibrotic Efficacy in Pulmonary Fibrosis

In a robust in vivo model of pulmonary fibrosis, C57BL/6 mice were challenged with intratracheal bleomycin (3 mg/kg) and treated with oral rubiadin 1-methyl ether (RBM) at 10 mg/kg. RBM treatment resulted in significant, quantifiable therapeutic benefits compared to the vehicle-treated disease control group. Specifically, RBM reduced total inflammatory cells in bronchoalveolar lavage fluid (BALF) by 47.2%, with a 59.4% reduction in neutrophils and a 25.6% reduction in lymphocytes [1]. Furthermore, it inhibited M2 macrophage polarization, reducing the proportion of F4/80⁺CD206⁺ cells from 28.4% in the disease group to 19.8% in the RBM-treated group [1]. This was accompanied by downregulation of fibrosis-associated genes: Fn1 by 52.4%, Col1a1 by 30.8%, and Acta2 by 44.3% [1].

Pulmonary Fibrosis IPF Macrophage Polarization Bleomycin Model

Rubiadin 1-Methyl Ether Research Applications


NF-κB Pathway and Bone Resorption

This is the primary, well-characterized application. Rubiadin 1-methyl ether (RBM) is a validated tool compound for inhibiting RANKL-induced NF-κB signaling in osteoclast precursors [1]. Procurement is justified for studies requiring a natural product-based inhibitor to dissect the role of NF-κB p65 phosphorylation, IκBα degradation, and downstream gene expression (e.g., NFATc1, c-Fos, CtsK) in osteoclast differentiation and bone resorption. The compound's activity at low micromolar concentrations (0.1-10 µM) without cytotoxicity makes it suitable for extended in vitro assays [2].

Selective IL-6 and IL-1β Targeting

For researchers seeking to modulate inflammation with a non-steroidal, plant-derived compound that exhibits pathway selectivity, RBM is a prime candidate. Its unique profile, which includes significant inhibition of NOx, IL-6, and IL-1β production but spares TNF-α in macrophages, allows for targeted studies on the IL-6/IL-1β signaling axis and its downstream effects [1]. This is particularly relevant for models of acute inflammation where these cytokines play a dominant role.

Pulmonary Fibrosis and M2 Macrophages

Based on recent, high-impact in vivo data, RBM is an emerging and highly relevant compound for preclinical pulmonary fibrosis research [2]. The compound has demonstrated efficacy in a bleomycin-induced mouse model, significantly reducing key disease markers like collagen deposition, inflammatory cell infiltration, and M2 macrophage polarization. Procurement is essential for studies aiming to explore the therapeutic potential of inhibiting M2 macrophages or the TGF-β1 pathway in fibrotic lung disease.

Anthraquinone SAR Studies

RBM serves as a critical reference point in SAR studies of anthraquinones. As demonstrated in comparative analyses, the presence and position of the methyl ether group (versus a hydroxyl group in rubiadin) directly influence bioactivity, including reduced antifungal potency and altered tissue distribution [3][4]. It is an essential compound for academic or industrial labs investigating how specific substitutions on the anthraquinone core affect binding affinity to molecular targets like β-catenin, MDM2-p53, or the NF-κB complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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